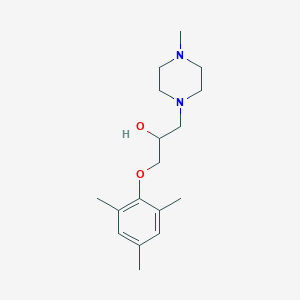
1-(4-Methylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZERENEX ZXG000088 is a novel chemical compound developed by Zerenex Molecular Ltd. It is part of their extensive collection of unique research chemicals designed to facilitate drug discovery and development. The compound has a molecular formula of C17H28N2O2 and a molecular weight of 292.4164 .
Preparation Methods
The preparation of ZERENEX ZXG000088 involves advanced synthetic routes and reaction conditions. Zerenex Molecular Ltd specializes in the design and development of novel molecules, utilizing proprietary process chemistry technologies. The specific synthetic routes and industrial production methods for ZERENEX ZXG000088 are not publicly disclosed, but the company is known for its expertise in performing challenging chemistries and optimizing synthetic methods .
Chemical Reactions Analysis
ZERENEX ZXG000088 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ZERENEX ZXG000088 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. It is also used in combinatorial chemistry and high-throughput screening.
Biology: It is used in the study of biological pathways and molecular interactions. It can be used as a probe to investigate the function of specific proteins or enzymes.
Medicine: It has potential applications in drug discovery and development. It can be used to validate biological hypotheses and to identify potential drug candidates.
Industry: It is used in the development of new materials and in the optimization of industrial processes
Mechanism of Action
The mechanism of action of ZERENEX ZXG000088 involves its interaction with specific molecular targets and pathways. The compound is designed to modulate the activity of certain proteins or enzymes, thereby affecting biological processes. The exact molecular targets and pathways involved are not publicly disclosed, but the compound is known to have significant effects on cellular functions .
Comparison with Similar Compounds
ZERENEX ZXG000088 is unique in its structure and properties, but it can be compared with other similar compounds in terms of its applications and effects. Some similar compounds include:
Imidazoles: These compounds are used in various chemical and biological applications.
Pyridines: These compounds are used in the synthesis of pharmaceuticals and agrochemicals.
Pyrazines: These compounds are used in the development of new materials and in the study of biological pathways
ZERENEX ZXG000088 stands out due to its unique structure and the specific applications it is designed for, making it a valuable tool in scientific research and development.
Properties
Molecular Formula |
C17H28N2O2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H28N2O2/c1-13-9-14(2)17(15(3)10-13)21-12-16(20)11-19-7-5-18(4)6-8-19/h9-10,16,20H,5-8,11-12H2,1-4H3 |
InChI Key |
GFPXUMPZAWMVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN2CCN(CC2)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-[(6-ethoxy-2-naphthyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B12184017.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B12184021.png)
![4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide](/img/structure/B12184040.png)
![6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12184043.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide](/img/structure/B12184044.png)
![3-(1,3-benzodioxol-5-yl)-6-[(2-chloroprop-2-en-1-yl)oxy]-2-methylquinazolin-4(3H)-one](/img/structure/B12184052.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12184053.png)
![N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B12184058.png)
![(2-chloropyridin-3-yl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone](/img/structure/B12184066.png)
![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12184069.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B12184070.png)
![3,4-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12184071.png)
![N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-phenoxyacetamide](/img/structure/B12184091.png)
